3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline
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Overview
Description
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline is a chemical compound with the molecular formula C10H11F4NO and a molecular weight of 237.19 g/mol . It is characterized by the presence of a tetrafluoropropoxy group attached to a methyl aniline structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline typically involves the reaction of 3-aminobenzyl alcohol with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and in the development of drugs targeting membrane-bound proteins .
Comparison with Similar Compounds
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline can be compared with other similar compounds, such as:
3-[(2,2,3,3-Tetrafluoropropoxy)phenyl]amine: This compound has a similar structure but lacks the methyl group, resulting in different chemical and physical properties.
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenol: This compound contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQEDVNCVIZTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.